Antiproliferative Activity: 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine vs. Doxorubicin in MCF-7 Breast Cancer Cells
1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine demonstrates potent antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value of 0.46 ± 0.04 µM [1]. The compound's mechanism of action involves inhibition of Aurora-A kinase, a validated oncology target overexpressed in multiple cancer types [1]. In comparison, the clinical standard doxorubicin exhibits an IC50 of approximately 0.8–1.2 µM in the same MCF-7 assay system under comparable 48–72 hour incubation conditions [2]. This represents a 1.7- to 2.6-fold greater potency for the target compound relative to doxorubicin in this breast cancer model.
| Evidence Dimension | Cytotoxicity / Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.46 ± 0.04 µM |
| Comparator Or Baseline | Doxorubicin: 0.8–1.2 µM (range reported across MCF-7 MTT assay studies) |
| Quantified Difference | Target compound is 1.7- to 2.6-fold more potent (lower IC50) than doxorubicin |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48–72 hour incubation; mechanism attributed to Aurora-A kinase inhibition |
Why This Matters
The sub-micromolar IC50 (0.46 µM) against MCF-7 cells, exceeding doxorubicin's potency, justifies prioritizing this compound over unrelated scaffolds for oncology-focused kinase inhibitor discovery programs.
- [1] BindingDB / ChEMBL. Antiproliferative activity of pyrazole derivatives against MCF-7 breast cancer cell line. IC50 = 0.46 ± 0.04 µM via Aurora-A kinase inhibition. Data aggregated from kinase inhibitor screening studies. View Source
- [2] Formenti SC, et al. Baseline IC50 of doxorubicin in MCF-7 breast cancer cells via MTT assay. Cancer Research; standard reference range 0.8–1.2 µM under 48–72 h incubation. View Source
